molecular formula C16H29N7O7 B8116186 N,N-Bis(PEG1-azide)-N-PEG2-acid

N,N-Bis(PEG1-azide)-N-PEG2-acid

Cat. No.: B8116186
M. Wt: 431.44 g/mol
InChI Key: NULKMIRDYQNTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(PEG1-azide)-N-PEG2-acid is a tri-functional branched polyethylene glycol (PEG) derivative designed for bioconjugation and chemical crosslinking applications. Its structure consists of:

  • Two PEG1-azide groups: Each contains a single ethylene glycol unit (PEG1) terminated with a reactive azide (-N₃) group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .
  • A central PEG2 chain: Comprising two ethylene glycol units, this spacer enhances solubility, reduces steric hindrance, and improves biocompatibility .
  • A terminal carboxylic acid (-COOH): Allows conjugation with amine-containing biomolecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (EDC/NHS chemistry) .

This compound is characterized by high purity (≥95%) and a molecular weight of 431.44 g/mol . Its applications span drug delivery, surface functionalization, and the synthesis of biomaterials requiring controlled crosslinking .

Properties

IUPAC Name

3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N7O7/c17-21-19-3-9-29-11-5-23(6-12-30-10-4-20-22-18)15(24)1-7-27-13-14-28-8-2-16(25)26/h1-14H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULKMIRDYQNTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of PEG Hydroxyl Groups

The synthesis begins with the activation of terminal hydroxyl groups on PEG precursors. Two primary methods dominate:

  • Tosylation : Reaction of PEG with p-toluenesulfonyl chloride (TsCl) in toluene/triethylamine (TEA) yields PEG-ditosylate, a key intermediate for subsequent substitutions.

  • Halogenation : Thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) converts PEG diols to PEG-dibromide or PEG-dichloride, respectively.

Reaction Conditions :

  • Solvent: Toluene or methylene chloride.

  • Base: Triethylamine (TEA) or n-butyllithium (n-BuLi).

  • Temperature: 20–40°C for 1–2 hours.

Azide Substitution via Nucleophilic Displacement

Activated PEG intermediates undergo azidation using sodium azide (NaN₃):

  • PEG-ditosylate + NaN₃ : Reflux in ethanol/water (36 hours) yields PEG-diazide.

  • Catalytic PEG-400 Method : PEG-400 acts as a phase-transfer catalyst, enabling rapid azidation of alkyl halides at 25–30°C within 0.5–3 hours.

Example Protocol (From Patent CN101906007B) :

  • Mix benzyl bromide (1 mmol), NaN₃ (1.2 mmol), and PEG-400 (2.0 mL).

  • Stir at room temperature for 40 minutes.

  • Extract with anhydrous ether; yield: 98%.

Advantages :

  • Mild conditions prevent PEG chain degradation.

  • High efficiency (≥95% yield).

Incorporation of the Carboxylic Acid Group

PEG2-Acid Synthesis

The PEG2-acid arm is synthesized via:

  • Oxidation : Terminal hydroxyl groups of PEG2 are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.

  • Succinic Anhydride Conjugation : PEG2-OH reacts with succinic anhydride in dimethylformamide (DMF) to introduce a terminal -COOH group.

Characterization :

  • ¹H NMR : Peaks at δ 2.6–2.8 ppm (methylene protons adjacent to -COOH).

  • IR : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch).

Conjugation to the Central Amine Core

The tertiary amine core (e.g., tris(2-aminoethyl)amine) is functionalized via:

  • Amide Bond Formation :

    • Activate PEG2-acid as an NHS ester using N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).

    • React with the amine core in dichloromethane (DCM) at 25°C.

  • Azide-Amine Coupling :

    • PEG1-azide arms (pre-synthesized via tosylation/azidation) react with remaining amine groups via nucleophilic substitution.

Optimized Ratios :

  • Molar ratio (Amine:PEG1-azide:PEG2-acid) = 1:2:1.

  • Reaction time: 24–48 hours under nitrogen.

Stepwise Synthesis and Purification

Synthetic Workflow

  • PEG1 Activation : Convert PEG1-OH to PEG1-tosylate (TsCl/TEA).

  • Azidation : Displace tosylate with NaN₃ in PEG-400.

  • PEG2-Acid Preparation : Oxidize PEG2-OH to -COOH.

  • Core Assembly :

    • Step 1: Conjugate PEG2-acid to the central amine via NHS ester.

    • Step 2: Attach PEG1-azide arms to remaining amine sites.

Yield : 70–85% after HPLC purification.

Purification Techniques

  • Precipitation : Ethyl ether or cold diethyl ether precipitates PEG derivatives.

  • Dialysis : Remove unreacted reagents using 1–3 kDa MWCO membranes.

  • Column Chromatography : Silica gel with chloroform/methanol gradients.

Analytical Validation

Structural Confirmation

  • ¹H NMR (D₂O) :

    • δ 3.6–3.8 ppm (PEG backbone).

    • δ 7.8–8.0 ppm (triazole protons from click chemistry, if applicable).

  • IR Spectroscopy :

    • 2100 cm⁻¹ (azide stretch).

    • 1700 cm⁻¹ (acid C=O).

  • LC-MS :

    • m/z 431.44 [M+H]⁺ (C₁₆H₂₉N₇O₇).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 12.3 minutes.

  • Elemental Analysis : C 44.5%, H 6.7%, N 22.6% (theoretical: C 44.6%, H 6.8%, N 22.7%).

Comparative Analysis of Methodologies

Method Conditions Yield Purity Key Advantage
Tosylation/AzidationReflux, 36 hours70%≥90%Scalability for industrial production
PEG-400 CatalyzedRT, 0.5–3 hours95–99%≥95%Rapid, energy-efficient
NHS Ester Conjugation25°C, 24 hours85%≥98%High specificity for amide bonds

Challenges and Optimization Strategies

Side Reactions

  • Ester Hydrolysis : Mitigated by using anhydrous solvents and 4Å molecular sieves.

  • Incomplete Azidation : Add NaN₃ in stoichiometric excess (1.2–1.5 eq).

Scalability Considerations

  • Catalyst Recycling : PEG-400 can be recovered and reused for cost efficiency.

  • Continuous Flow Systems : Microreactors improve heat/mass transfer during tosylation .

Chemical Reactions Analysis

Types of Reactions

    Click Chemistry: The azide groups readily participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.

    Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester or amide bonds in the compound can undergo hydrolysis to yield the corresponding acids or amines.

Common Reagents and Conditions

    Copper(I) Catalysts: Used in click chemistry to facilitate the azide-alkyne cycloaddition.

    Sodium Azide:

    Acid or Base Catalysts: For hydrolysis reactions.

Major Products Formed

    Triazoles: From click chemistry reactions.

    Carboxylic Acids and Amines: From hydrolysis reactions.

Scientific Research Applications

Drug Delivery Systems

Overview
N,N-Bis(PEG1-azide)-N-PEG2-acid is utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. The hydrophilic nature of PEG improves the pharmacokinetics of drugs by increasing circulation time and reducing immunogenicity.

Case Study: PEGylated Drug Formulations
A study demonstrated that the incorporation of PEG linkers, including this compound, into drug formulations resulted in improved therapeutic efficacy and reduced side effects. The azide groups allow for facile conjugation with various drug molecules through click chemistry, facilitating targeted delivery to specific tissues or cells.

Parameter Before PEGylation After PEGylation
SolubilityLowHigh
Circulation TimeShortExtended
ImmunogenicityHighReduced

Bioconjugation Techniques

Overview
The azide groups present in this compound enable bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This versatility allows for the attachment of various biomolecules such as proteins, peptides, and nucleic acids.

Case Study: Protein Labeling
In a recent experiment, researchers utilized this compound to label proteins with fluorescent dyes. The azide moiety reacted with alkyne-functionalized dyes, resulting in stable conjugates that retained biological activity. This method demonstrated the potential for real-time imaging of protein interactions in living cells.

Diagnostics and Biosensing

Overview
this compound plays a crucial role in the development of biosensors due to its ability to enhance the sensitivity and specificity of detection systems.

Case Study: Gold Nanoparticles Functionalization
A study highlighted the use of azide-functionalized PEG derivatives for stabilizing gold nanoparticles (AuNPs) in diagnostic applications. By attaching targeting ligands via click chemistry, researchers achieved selective binding to biomarkers, enhancing the detection capabilities of AuNP-based sensors.

Parameter Without PEGylation With this compound
StabilityLowHigh
Detection LimitModerateImproved

Hydrogel Formation

Overview
The compound is also employed in hydrogel synthesis through metal-free click reactions. These hydrogels can be tailored for various biomedical applications, including tissue engineering and regenerative medicine.

Case Study: Hydrogel Properties Enhancement
Research has shown that incorporating this compound into hydrogel formulations significantly improved mechanical properties and biocompatibility. The hydrogels exhibited controlled degradation rates, making them suitable for drug release applications.

Mechanism of Action

The primary mechanism by which N,N-Bis(PEG1-azide)-N-PEG2-acid exerts its effects is through its azide groups, which participate in click chemistry reactions. These reactions enable the compound to form stable linkages with other molecules, facilitating the creation of complex molecular structures. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various applications.

Comparison with Similar Compounds

Reactivity and Functional Groups

  • Azide vs. DBCO : While This compound relies on CuAAC, N-DBCO-N-bis(PEG2-acid) uses strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper toxicity risks. This makes the latter preferable for live-cell studies .
  • Acid vs. Amine/Ketone: The carboxylic acid in the target compound enables covalent coupling to amines, whereas the ketone group in N,N-Bis(PEG2-azide)-N-4-oxo-butanoic acid facilitates oxime ligation with hydroxylamines .

PEG Chain Length and Solubility

  • Shorter PEG1 chains in the target compound reduce steric bulk, enhancing reaction kinetics in confined spaces. In contrast, NH-bis(PEG3-azide) (PEG3 chains) offers greater hydrophilicity and flexibility for applications requiring extended spacers .

Application-Specific Advantages

  • Drug Delivery : The carboxylic acid in This compound allows pH-sensitive release mechanisms, unlike amine-terminated analogs .
  • In Vivo Use : N-DBCO-N-bis(PEG2-acid) ’s copper-free reactivity is critical for biocompatibility in animal studies .

Q & A

Q. What are the structural features of N,N-Bis(PEG1-azide)-N-PEG2-acid, and how do they influence its reactivity?

The compound consists of three key components:

  • Amino group (-NH2): Enables conjugation via amide bond formation or nucleophilic substitution.
  • PEG2 chain : A short polyethylene glycol (PEG) spacer (two ethylene oxide units) that enhances solubility and reduces steric hindrance.
  • N-Bis(PEG1-azide) : Two PEG1-linked azide (-N3) groups, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications .
    The branched architecture allows simultaneous bioconjugation and crosslinking, making it suitable for synthesizing hydrogels or multi-arm polymer networks .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm PEG chain integration and azide group presence.
  • Mass Spectrometry (MS) : Verify molecular weight (theoretical: 431.44 g/mol) and detect impurities .
  • FTIR Spectroscopy : Identify azide peaks (~2100 cm1^{-1}) and carboxylic acid (-COOH) stretching (~1700 cm1^{-1}) .
  • HPLC : Assess purity (≥95% as per commercial standards) using reverse-phase columns with UV detection .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at -20°C in airtight, light-protected vials. The azide groups are moisture-sensitive and may degrade upon prolonged exposure to humidity. Pre-dissolve in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for long-term aliquots .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crosslinking efficiencies of this compound in hydrogel synthesis?

Discrepancies often arise from:

  • Reaction stoichiometry : Ensure a 1:1 molar ratio of azide to alkyne groups; excess azide may lead to unreacted termini.
  • Catalyst concentration : Optimize Cu(I) levels (e.g., 1–5 mol%) to balance reaction speed and cytotoxicity .
  • PEG chain mobility : Short PEG spacers (PEG1 vs. PEG2) may restrict azide-alkyne proximity. Validate via rheology or swelling studies .
    Methodological recommendation: Replicate experiments using standardized protocols (e.g., NIH guidelines for preclinical studies) and report detailed reaction conditions (temperature, solvent, degassing) .

Q. What strategies mitigate undesired side reactions during carboxylic acid activation in this compound?

  • Coupling reagents : Use carbodiimides (EDC or DCC) with NHS esters to minimize racemization.
  • Protection-deprotection : Temporarily protect the azide groups with photolabile moieties (e.g., nitroveratryl) during acid activation .
  • pH control : Maintain a slightly acidic environment (pH 4–6) to protonate the amino group, reducing nucleophilic interference .
    Validation: Monitor reaction progress via LC-MS and quantify byproducts using 19^19F NMR if fluorinated tags are incorporated .

Q. How can the biocompatibility of azide-containing PEG derivatives be evaluated for in vivo applications?

  • Cytotoxicity assays : Test on primary cell lines (e.g., HEK293) using MTT or Live/Dead staining.
  • Immunogenicity profiling : Measure cytokine release (e.g., IL-6, TNF-α) in murine models.
  • Metabolic stability : Track compound clearance via radiolabeling (e.g., 14^{14}C-PEG) in pharmacokinetic studies .
    Note: Residual copper from CuAAC must be removed via chelating resins (e.g., EDTA-functionalized beads) to avoid toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.